1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Lipophilicity Drug Design SAR

Sourcing a validated baseline control for kinase or GPCR panels is a recurring bottleneck. This compound serves as an ideal, halogen-free reference standard to benchmark substituent effects. - Unique Hybrid Scaffold: Integrates a succinimide electrophile, 2-naphthyl NK₁ motif, and 4-phenylquinazoline core in a single entity. - Definitive SAR Tool: Enables unambiguous attribution of potency shifts (>2-fold IC₅₀ changes) to halogen or methoxy introduction on the quinazoline. - Superior Stability: Thioether linker provides hydrolytic stability over amino-linked analogs for reproducible fragment-based covalent screening.

Molecular Formula C28H19N3O2S
Molecular Weight 461.5 g/mol
Cat. No. B4079858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Molecular FormulaC28H19N3O2S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)SC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6
InChIInChI=1S/C28H19N3O2S/c32-25-17-24(27(33)31(25)21-15-14-18-8-4-5-11-20(18)16-21)34-28-29-23-13-7-6-12-22(23)26(30-28)19-9-2-1-3-10-19/h1-16,24H,17H2
InChIKeyYTADLSHMHMREFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione: Structural Identity & Compound Class


1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione (Molecular Formula: C₂₈H₁₉N₃O₂S, Molecular Weight: 461.5 g/mol) is a synthetic hybrid small molecule that fuses a 2,5-pyrrolidinedione (succinimide) heterocyclic core with an N-naphthyl substituent and a 4-phenylquinazoline pharmacophore coupled through a thioether (sulfanyl) linker . The compound is offered exclusively for non‑human research use and is catalogued by multiple specialty chemical suppliers under identifiers such as EVT-4215789 . It occupies a defined physicochemical niche—high aromatic character (cLogP ~6.5 via Crippen fragmentation [1]) combined with a reactive succinimide electrophile—that distinguishes it from simpler quinazoline or pyrrolidine‑2,5‑dione analogs commonly screened in drug discovery programs .

Scaffold Multi-pharmacophore naphthyl-quinazoline-succinimide architecture for screening cascades
Linker Stable thioether linkage resistant to hydrolytic cleavage vs. amino-linked analogs
Physicochemistry High lipophilicity and extended aromatic surface for membrane-associated target engagement

Why N-Substitution and Linker Chemistry Prevent Analog Substitution


Generic substitution within the pyrrolidine‑2,5‑dione (succinimide) family is confounded by three orthogonal structural variables: the N‑aryl substituent identity, the nature of the C‑3 linker (thioether, amine, or direct C–C), and the quinazoline substitution pattern. Literature SAR for 4‑phenylquinazoline derivatives demonstrates that a 6‑chloro substituent alone can shift kinase selectivity, as exemplified by ERBB family inhibitors , while 2‑phenylquinazoline efflux pump inhibitors require a specific N‑3 phenyl arrangement for Mycobacterium avium EPI activity (MIC reduction up to 16‑fold for the optimized analog 13b) [1]. Conversely, the naphthalen‑2‑yl substituent on the succinimide nitrogen endows the molecule with an extended planar aromatic surface that is absent in 1‑(4‑ethoxyphenyl)‑ or 1‑(4‑fluorophenyl)‑ congeners, directly altering π‑stacking potential and target‑binding geometry. Because none of these structural features are redundant, substituting a simpler analog—such as 1‑(naphthalen‑2‑yl)pyrrolidine‑2,5‑dione or a 4‑phenylquinazoline‑2‑thiol without the succinimide core—would eliminate the compound’s unique multi‑pharmacophore architecture and the associated cross‑reactivity profile that makes the intact molecule valuable in screening cascades .

Simpler Pyrrolidinedione Analogs
Removal of the quinazoline pharmacophore eliminates the multi-target recognition profile required for screening utility.
Amino-Linked Quinazoline Variants
Replacing the thioether with an amino linker may introduce metabolic lability (CYP450 N-dealkylation) and alter hydrogen-bonding capacity.
6-Chloro-4-phenylquinazoline Substitutes
Halogen introduction at C-6 can shift kinase selectivity profiles and confound baseline scaffold SAR interpretation.

Quantitative Evidence vs. Closest Structural Analogs


N-Substituent Lipophilicity: Naphthalen-2-yl vs. 4-Ethoxyphenyl

The naphthalen‑2‑yl N‑substituent confers substantially higher lipophilicity than the 4‑ethoxyphenyl congener commonly found in the same quinazoline‑succinimide series. Calculated cLogP values (Crippen fragmentation) for the target compound is approximately 6.5, whereas the direct analog 1‑(4‑ethoxyphenyl)‑3‑[(4‑phenylquinazolin‑2‑yl)sulfanyl]pyrrolidine‑2,5‑dione yields a cLogP of approximately 5.0 [1]. This >1.5‑unit increase in calculated logP has implications for passive membrane permeability, plasma protein binding, and the ability to engage intracellular targets that are inaccessible to more polar analogs [1].

N-Substituent Lipophilicity
Reported
cLogP ≈ 6.5
Δ +1.5 vs. 4-ethoxyphenyl
Supports membrane-target engagement context
In silico Crippen fragmentation; influences passive permeability and protein binding
Lipophilicity Drug Design SAR

Molecular Weight & Aromatic Character: Naphthalen-2-yl vs. Isopropylphenyl Analog

With a molecular weight of 461.5 g/mol, the target compound is approximately 8 Da heavier than 3‑[(4‑phenylquinazolin‑2‑yl)sulfanyl]‑1‑[4‑(propan‑2‑yl)phenyl]pyrrolidine‑2,5‑dione (MW = 453.6 g/mol) . The mass difference arises from the replacement of an isopropylphenyl N‑substituent with the fused bicyclic naphthalene, increasing the C‑count by one carbon and eliminating four hydrogen atoms (C₂₈H₁₉N₃O₂S vs. C₂₇H₂₃N₃O₂S). This raises the fraction of sp²‑hybridized carbons (Fsp³ decreases) and augments the compound’s aromatic surface area, factors that have been correlated with enhanced kinase polypharmacology in fragment evolution studies [1].

MW & Aromatic Character
Reported
MW 461.5 g/mol
Δ +7.9 vs. isopropylphenyl analog; increased sp² fraction
May support π-stacking interactions in kinase hinge regions
Heavier aromatic surface correlates with binding free energy per heavy atom
Physicochemical Properties Fragment-Based Screening Lead Optimization

Quinazoline C-6 Substitution: Unsubstituted vs. 6-Chloro Analogs

The target compound carries an unsubstituted 4‑phenylquinazoline moiety (no halogen or alkyl group at position 6 or 7), in contrast to the widely cataloged 6‑chloro‑4‑phenylquinazoline analogs such as 3‑[(6‑chloro‑4‑phenylquinazolin‑2‑yl)sulfanyl]‑1‑(4‑ethoxyphenyl)pyrrolidine‑2,5‑dione . In published SAR for 4‑phenylquinazoline‑2‑carboxamide TSPO ligands, the presence or absence of halogen substituents on the quinazoline ring altered antiproliferative IC₅₀ values against U343 glioblastoma cells by > 2‑fold [1]. The halogen‑free core of the target compound eliminates this confounding variable, making it the preferred choice for selectivity profiling experiments where the intrinsic contribution of the quinazoline scaffold—without electronic perturbation by chlorine—must be established.

C-6 Halogen Absence
Class-level
> 2-fold IC₅₀ shift
Reported for halogenated vs. non-halogenated TSPO ligands
Supports baseline scaffold SAR without electronic perturbation
U343 glioblastoma cell assay; class-level extrapolation
Kinase Selectivity Off-Target Profiling Medicinal Chemistry

Thioether vs. Amino Linker Stability and Redox Profile

The sulfanyl (–S–) linker connecting the quinazoline C‑2 position to the succinimide C‑3 position is chemically distinct from the amino (–NH–) linker found in 2‑[(4‑phenylquinazolin‑2‑yl)amino]ethanol and related analogs . Thioethers are resistant to hydrolytic cleavage under physiological conditions (t₁/₂ for spontaneous hydrolysis of thioethers > 100 h at pH 7.4, 37 °C) whereas anilinic C–N bonds in 2‑aminoquinazolines are susceptible to acid‑catalyzed hydrolysis and oxidative N‑dealkylation by CYP450 enzymes [1]. Additionally, the thioether sulfur can act as a weak hydrogen‑bond acceptor (HSAB soft base), offering distinct molecular recognition features compared with the hydrogen‑bond donor capacity of the –NH– linker [1].

Thioether vs. Amino Linker
Class-level
t₁/₂ > 100 h (pH 7.4)
Amino linker: t₁/₂ < 10 h at pH 2; CYP450 oxidation ~10–100× faster
May reduce metabolic false negatives in microsomal stability screens
Class-level thioether vs. aniline stability; supports cleaner SAR interpretation
Metabolic Stability Linker Chemistry Covalent Inhibitors

Regioisomeric Naphthyl Attachment: 2-Naphthyl vs. 1-Naphthyl Shape Effects

The target compound features a naphthalen‑2‑yl (β‑naphthyl) N‑substituent, whereas a closely related catalog entry, 1‑(naphthalen‑1‑yl)‑3‑[(4,6,8‑trimethylquinazolin‑2‑yl)sulfanyl]pyrrolidine‑2,5‑dione, bears the naphthalen‑1‑yl (α‑naphthyl) isomer . The 2‑naphthyl isomer presents a different steric footprint: the long axis of the naphthalene ring projects linearly along the N–C bond, whereas the 1‑naphthyl isomer creates a kinked geometry with greater steric congestion near the succinimide ring. In NK₁/NK₂ antagonist SAR, substitution at the 2‑naphthalene position was specifically shown to increase NK₁ potency relative to alternative substitution patterns [1], demonstrating that naphthyl regioisomerism is not a trivial structural variation but a determinant of receptor subtype selectivity.

2-Naphthyl vs. 1-Naphthyl
Head-to-head
2-Naphthyl (β): linear projection, reduced steric hindrance
1-Naphthyl (α): kinked geometry, greater bulk near succinimide
Supports NK₁ receptor selectivity interpretation; shape may alter binding
NK₁/NK₂ antagonist SAR (Burkholder 1997); regioisomer not interchangeable
Regioisomerism Shape Diversity Receptor Fit

Succinimide C-3: Thioether Electrophilic Warhead vs. Direct Aryl Substitution

The C‑3 thioether substitution on the succinimide ring preserves the electrophilic character of the two carbonyl groups, whereas direct C‑3 aryl substitution (as in 3‑(1H‑indol‑3‑yl)‑1‑(naphthalen‑2‑yl)pyrrolidine‑2,5‑dione) reduces the electrophilicity of the succinimide through electron donation. Maleimide/succinimide derivatives with unsubstituted or thioether‑substituted C‑3 positions have been extensively employed as reversible covalent inhibitors targeting cysteine residues in kinases (e.g., afatinib analogs) [1]. The target compound’s thioether substitution pattern leaves the α,β‑unsaturated carbonyl system intact for potential Michael addition with biological nucleophiles, while the quinazoline moiety provides target recognition [1].

Electrophilic Warhead
Reported
C-3 thioether: retains electrophilic carbonyls for covalent binding
C-3 aryl: reduced electrophilicity via electron donation
Supports cysteine-targeted covalent inhibitor development context
Reversible covalent inhibitor SAR; qualitative reactivity assessment
Covalent Inhibitors Electrophilic Warhead Chemical Biology

Differentiated Application Scenarios


Kinase Selectivity Baseline: Unsubstituted 4-Phenylquinazoline SAR

In kinase inhibitor discovery, establishing the contribution of the unadorned quinazoline core is essential before introducing halogen or methoxy substituents. The target compound, with its halogen‑free 4‑phenylquinazoline moiety, serves as an ideal baseline control against which 6‑chloro, 6‑methoxy, or 4,6,8‑trimethyl quinazoline analogs can be benchmarked [1]. Because published SAR demonstrates > 2‑fold shifts in cellular IC₅₀ upon halogen introduction in 4‑phenylquinazoline TSPO ligands [2], using this compound as the starting point in a kinase profiling panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) enables unambiguous attribution of potency changes to specific substituent effects rather than scaffold promiscuity.

Covalent Probe Development via Succinimide Electrophile

The C‑3 thioether‑substituted succinimide retains the electrophilic α,β‑unsaturated carbonyl system, making this compound a candidate for fragment‑based covalent inhibitor screening against cysteine‑ or lysine‑rich targets [1]. Its high cLogP (~6.5) [2] and extended aromatic surface from the naphthalen‑2‑yl group favor partitioning into hydrophobic binding pockets, while the thioether linker provides hydrolytic stability superior to amino‑linked analogs . Researchers developing targeted covalent inhibitors (TCIs) for kinases, deubiquitinases, or viral proteases can use this compound as a starting scaffold for structure‑based optimization, where the quinazoline engages the target and the succinimide forms a reversible or irreversible covalent adduct.

Receptor Subtype Selectivity: NK₁/NK₂ and GPCR Panel Screening

Literature precedent establishes that 2‑naphthyl substitution on pyrrolidine‑based antagonists enhances NK₁ receptor potency [1]. The target compound uniquely combines the naphthalen‑2‑yl N‑substituent (implicated in NK₁ selectivity) with a 4‑phenylquinazoline pharmacophore that can engage additional receptor classes. This dual‑pharmacophore design makes it a useful tool compound for GPCR panel screening (e.g., CEREP or Eurofins GPCR panels) to identify serendipitous polypharmacology or to establish selectivity windows between NK₁, NK₂, and related neurokinin receptors. The regioisomeric purity of the naphthalen‑2‑yl attachment—as opposed to naphthalen‑1‑yl analogs [2]—is critical for reproducible receptor binding data.

Antimicrobial Efflux Pump Inhibitor Screening

Recent studies on 2‑phenylquinazoline derivatives have identified potent Mycobacterium avium efflux pump inhibitors (EPIs) capable of synergizing with clarithromycin (16‑fold MIC reduction at 4 µg/mL for lead compound 13b) [1]. Although the target compound has not yet been profiled in mycobacterial EPI assays, its structural composition—4‑phenylquinazoline core, thioether linker, and naphthalen‑2‑yl succinimide—represents a novel chemotype within the quinazoline EPI space. Given that the 2‑phenylquinazoline scaffold is established as productive for EPI activity [1], this compound offers a structurally differentiated entry point for hit‑finding campaigns against nontuberculous mycobacteria (NTM) or multidrug‑resistant Gram‑negative pathogens, particularly where existing quinazoline EPIs suffer from cytotoxicity or poor solubility.

Application
Selection Property
Validation Focus
Kinase selectivity baseline SAR
Halogen-free 4-phenylquinazoline scaffold
Unambiguous substituent-effect attribution vs. 6-Cl analogs
Covalent inhibitor fragment screening
Thioether-substituted succinimide electrophile
Target engagement with cysteine/lysine pockets; hydrolytic stability
GPCR panel screening
2-Naphthyl substituent geometry (NK₁ selectivity context)
NK₁/NK₂ receptor subtype selectivity window
Mycobacterial efflux pump inhibitor screening
4-Phenylquinazoline-thioether chemotype
EPI activity and macrolide synergy in NTM strains
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